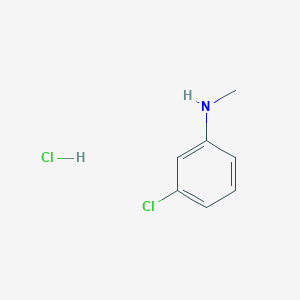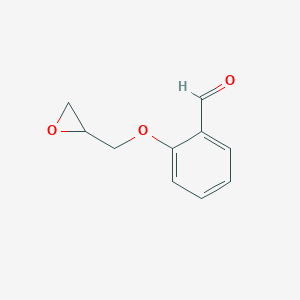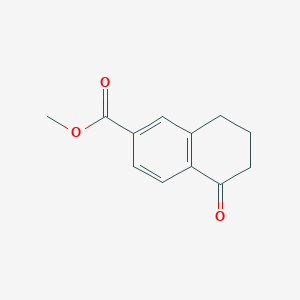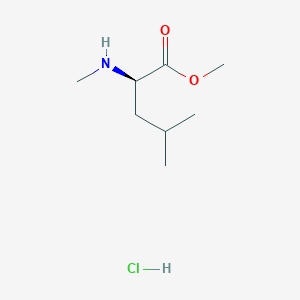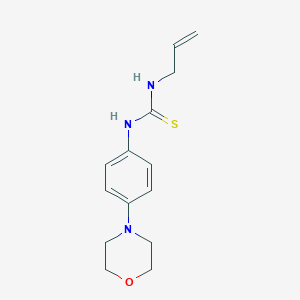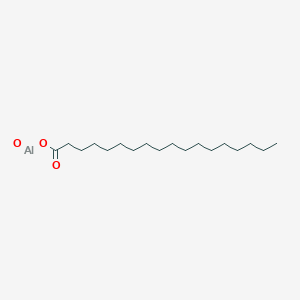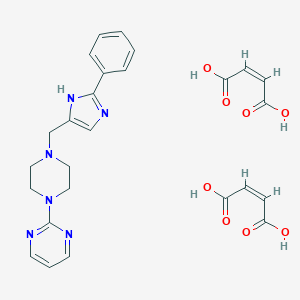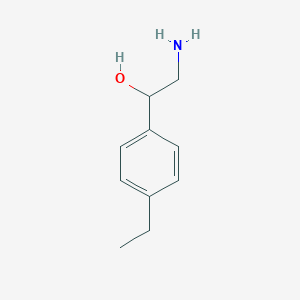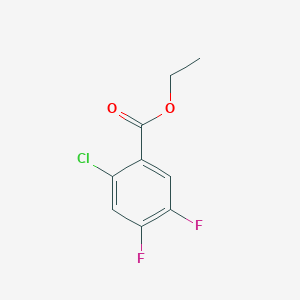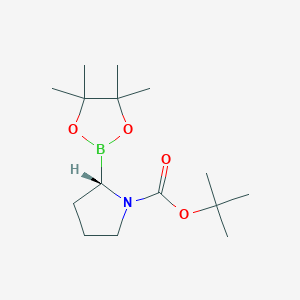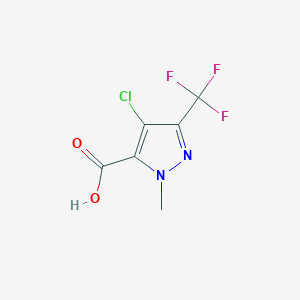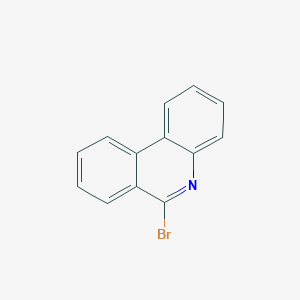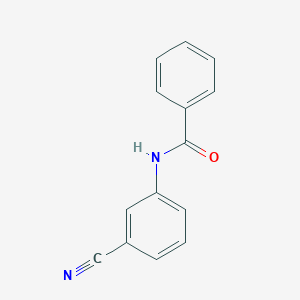![molecular formula C8H10O2 B168902 (1S,4S)-bicyclo[2.2.2]octane-2,5-dione CAS No. 177931-43-0](/img/structure/B168902.png)
(1S,4S)-bicyclo[2.2.2]octane-2,5-dione
Vue d'ensemble
Description
“(1S,4S)-bicyclo[2.2.2]octane-2,5-dione” is a bicyclic organic compound . It is also known as “1,4-diazabicyclo[2.2.2]octane” or DABCO .
Synthesis Analysis
The synthesis of “(1S,4S)-bicyclo[2.2.2]octane-2,5-dione” has been reported in several studies . Most of the reactions start conveniently from available substrate and proceed under mild conditions . The reactions are environmentally friendly and the catalyst can be recycled in some cases .Molecular Structure Analysis
The molecular structure of “(1S,4S)-bicyclo[2.2.2]octane-2,5-dione” is represented by the empirical formula C6H10BrNO2 . The molecular weight of the compound is 208.05 .Chemical Reactions Analysis
The organic reactions catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) are reviewed . Most of the reactions start conveniently from available substrate and proceed under mild conditions .Applications De Recherche Scientifique
Synthesis and Optical Activity
(1S,4S)-bicyclo[2.2.2]octane-2,5-dione has been synthesized as an optically active compound, demonstrating its potential in synthetic transformations. The synthesis involved starting from optically active (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one and included a 1,2-carbonyl transposition route (Almqvist, Ekman, & Frejd, 1996).
Catalysis in Asymmetric Reactions
This compound has been used in the synthesis of C2-symmetric bicyclo[2.2.2]octa-2,5-dienes, which were then applied to rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to alpha,beta-unsaturated ketones. This application demonstrated high enantioselectivity and catalytic activity (Otomaru et al., 2005).
Preparation of Donor−Acceptor‐Substituted Molecules
The compound also served as a starting point for synthesizing donor−acceptor-substituted molecules. These molecules were created using condensation reactions, demonstrating the compound's versatility in organic synthesis (Altmayer et al., 2001).
Autocatalytic Domino Michael Reaction
(1S,4S)-bicyclo[2.2.2]octane-2,5-dione was found to undergo autocatalytic reactions in the presence of lithium amide, leading to derivatives of itself. This reaction pathway suggests potential applications in complex organic synthesis (Hagiwara et al., 2004).
Chiroptical Properties
Investigations into the chiroptical properties of related bicyclic ketones, including (1S,4S)-bicyclo[2.2.2]octane-2,5-dione, provided insights into their circular dichroism and circularly polarized luminescence spectra. This research could be significant for understanding the electronic properties of these compounds (Longhi et al., 2013).
Biocatalysis and Stereochemistry
The compound's derivatives have been used in biocatalysis, specifically in asymmetric reductions using baker's yeast. This application is important for producing optically active compounds with high stereo-selectivity (Johanson et al., 2008).
Safety And Hazards
Propriétés
IUPAC Name |
(1S,4S)-bicyclo[2.2.2]octane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-7-4-6-2-1-5(7)3-8(6)10/h5-6H,1-4H2/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJKUNDVKHUCMV-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)C1CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(=O)[C@@H]1CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435558 | |
| Record name | (1S,4S)-bicyclo[2.2.2]octane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,4S)-bicyclo[2.2.2]octane-2,5-dione | |
CAS RN |
177931-43-0 | |
| Record name | (1S,4S)-bicyclo[2.2.2]octane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,4S)-Bicyclo[2.2.2]octane-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

